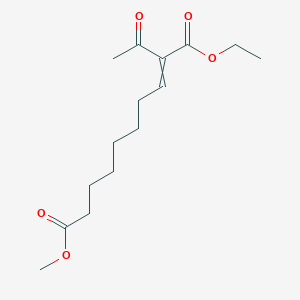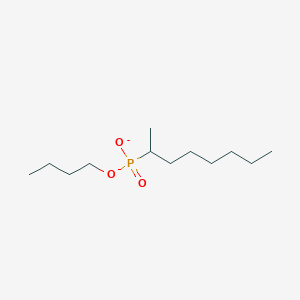
Butyl octan-2-ylphosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl octan-2-ylphosphonate is an organophosphorus compound characterized by the presence of a phosphonate group bonded to a butyl and an octan-2-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of butyl octan-2-ylphosphonate typically involves the reaction of butyl phosphonic acid with octan-2-ol under acidic conditions. The reaction proceeds through the formation of an ester linkage between the phosphonic acid and the alcohol. Common reagents used in this synthesis include hydrochloric acid (HCl) or bromotrimethylsilane followed by methanolysis .
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes using similar reagents and conditions as in laboratory synthesis. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and catalyst concentration can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Butyl octan-2-ylphosphonate can undergo various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phosphonate group, leading to the formation of different phosphonate esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various phosphonate esters depending on the nucleophile used.
Applications De Recherche Scientifique
Butyl octan-2-ylphosphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with applications in drug development and enzyme inhibition.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bone-related diseases due to its structural similarity to bisphosphonates
Industry: Utilized in the production of flame retardants, plasticizers, and as an additive in lubricants.
Mécanisme D'action
The mechanism of action of butyl octan-2-ylphosphonate involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic the phosphate group in biological systems, allowing it to inhibit enzymes that utilize phosphate substrates. This inhibition can occur through competitive binding to the active site of the enzyme, thereby blocking the enzyme’s activity .
Comparaison Avec Des Composés Similaires
- Butyl phosphonate
- Octyl phosphonate
- Bisphosphonates
Comparison: Butyl octan-2-ylphosphonate is unique due to its specific combination of butyl and octan-2-yl groups, which confer distinct chemical and physical properties. Compared to butyl phosphonate and octyl phosphonate, it has a more complex structure, potentially leading to different reactivity and applications. Unlike bisphosphonates, which have two phosphonate groups, this compound has only one, which may result in different biological activities and therapeutic potentials .
Propriétés
Numéro CAS |
116116-20-2 |
|---|---|
Formule moléculaire |
C12H26O3P- |
Poids moléculaire |
249.31 g/mol |
Nom IUPAC |
butoxy(octan-2-yl)phosphinate |
InChI |
InChI=1S/C12H27O3P/c1-4-6-8-9-10-12(3)16(13,14)15-11-7-5-2/h12H,4-11H2,1-3H3,(H,13,14)/p-1 |
Clé InChI |
KVEJKOVVWWARAW-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCC(C)P(=O)([O-])OCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-Nitrophenoxy)methyl]thiophene](/img/structure/B14292226.png)

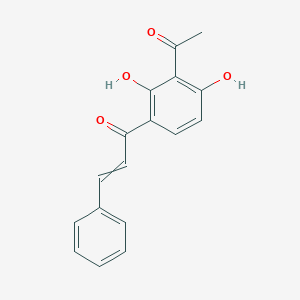


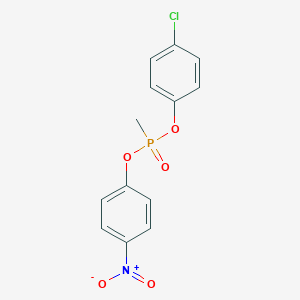
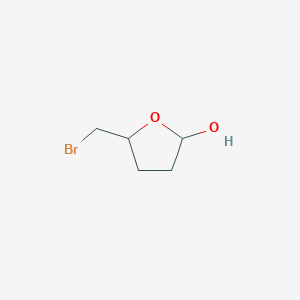
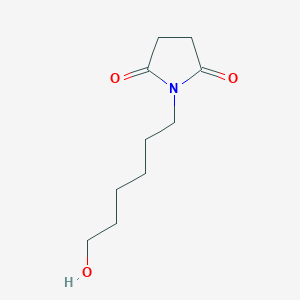
![2-Methyl-N-[3-(tributylstannyl)propyl]prop-2-enamide](/img/structure/B14292275.png)

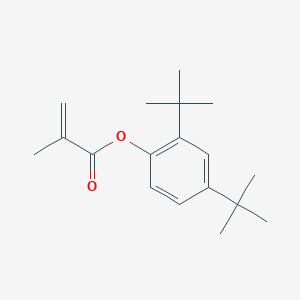
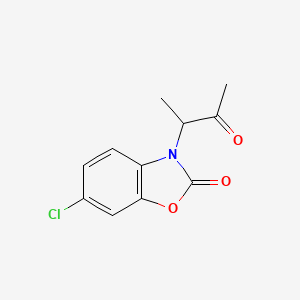
![3-(2,3-Dimethyl-2-azabicyclo[3.2.1]octan-4-yl)phenyl decanoate](/img/structure/B14292300.png)
